1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol
Description
1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol is a heterocyclic compound featuring a 1,2,3-triazole core substituted with aminomethyl and methyl groups at positions 4 and 5, respectively. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazole ring can participate in π-π interactions or metal coordination .
Properties
Molecular Formula |
C8H16N4O |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-[4-(aminomethyl)-5-methyltriazol-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H16N4O/c1-6-7(4-9)10-11-12(6)5-8(2,3)13/h13H,4-5,9H2,1-3H3 |
InChI Key |
MZNPQNXMMZXGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC(C)(C)O)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The use of micro-reaction systems can significantly enhance the safety and scalability of the process .
Chemical Reactions Analysis
1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include mild temperatures and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Based Analogues
- 4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol (): Structural Differences: Replaces the 1,2,3-triazole with a 1,2,4-triazole and substitutes the propanol group with a thiol (-SH) moiety. Functional Implications: The thiol group increases redox activity, making it suitable for antioxidant applications, whereas the target compound’s hydroxyl group favors solubility and metabolic stability. Biological Activity: No direct activity data for the target compound, but 1,2,4-triazole derivatives are known for antimicrobial properties .
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (31a) (): Structural Differences: Incorporates a thiazole ring and fluorinated aryl groups, enhancing lipophilicity and membrane permeability compared to the target compound’s simpler alkyl-hydroxy chain.
Heterocyclic Compounds with Hydroxyl/Alkyl Side Chains
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol ():
- Structural Differences : Replaces triazole with nitroimidazole and positions the hydroxyl group on an ethyl chain.
- Functional Implications : Nitroimidazoles are radiosensitizers and antiparasitic agents; the hydroxyl group here may reduce toxicity compared to nitroimidazole derivatives with longer alkyl chains .
Physicochemical Data
Crystallographic and Spectroscopic Analysis
- X-ray Refinement : SHELXL () and WinGX () are standard tools for structural determination. The target compound’s bond lengths (e.g., triazole C-N ~1.31 Å) would align with similar triazole derivatives refined using SHELXL .
- 1H NMR Comparison :
- Target compound’s methyl groups (e.g., 2-methylpropan-2-ol) may resonate at δ 1.2–1.5 (similar to 3h in ), while the triazole protons appear downfield (δ 7.5–8.5) .
Biological Activity
1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol (CAS No. 1512020-63-1) is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₆N₄O
- Molecular Weight : 184.24 g/mol
- CAS Number : 1512020-63-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
Enzyme Inhibition
Research indicates that compounds containing the triazole moiety often exhibit enzyme inhibitory properties. This specific compound may act as an inhibitor for several enzymes involved in metabolic pathways, enhancing its therapeutic potential in treating diseases such as cancer and infections.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of triazole derivatives. The presence of the aminomethyl group in this compound suggests enhanced interaction with bacterial cell walls or membranes, potentially leading to increased efficacy against various pathogens.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways.
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study published by Alzchem Group, derivatives similar to this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
A research article explored the effects of triazole derivatives on cancer cell lines. The study found that treatment with these compounds led to a decrease in cell viability and induced apoptosis through caspase activation pathways. This suggests a potential role for this compound in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
